2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid is an organic compound with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol . It is a derivative of isoindoline, a bicyclic compound containing a nitrogen atom. This compound is known for its unique structure, which includes a dioxoisoindoline core with an ethyl group and a carboxylic acid functional group.
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as tyrosine and derivatives . These are compounds containing tyrosine or a derivative thereof resulting from the reaction of tyrosine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Mode of Action
As a derivative of tyrosine, it may interact with biological targets in a similar manner to other tyrosine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid typically involves the reaction of phthalic anhydride with ethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.
Major Products Formed
The major products formed from these reactions include various esters, amides, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
N-Hydroxyphthalimide: Contains a similar isoindoline core but with a hydroxy group.
Phthalimide: A simpler compound with a similar core structure but lacking the ethyl and carboxylic acid groups.
Uniqueness
2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethyl group and carboxylic acid functionality make it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
IUPAC Name |
2-ethyl-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-2-12-9(13)7-4-3-6(11(15)16)5-8(7)10(12)14/h3-5H,2H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHDMAFJLDZEKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351706 |
Source
|
Record name | 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137247-85-9 |
Source
|
Record name | 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.